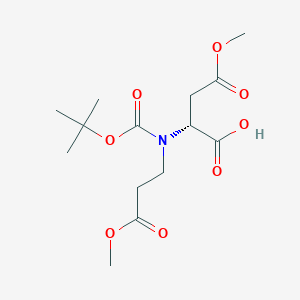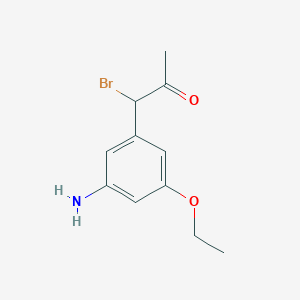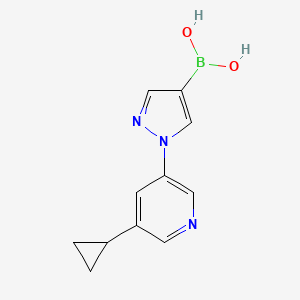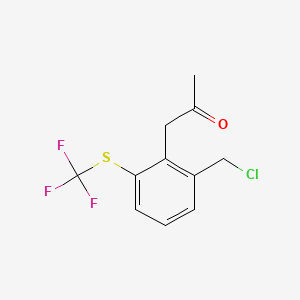
(R)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methoxy group, and a 4-oxobutanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of tert-butyl chloroformate for the introduction of the tert-butoxycarbonyl group and methoxyacetic acid for the methoxy group. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and verification of the final product.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a useful tool for investigating biochemical processes.
Medicine
In medicine, ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid may have potential applications as a drug precursor or intermediate. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)(3-hydroxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid
- ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-hydroxy-4-oxobutanoic acid
- ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxopentanoic acid
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications.
特性
分子式 |
C14H23NO8 |
|---|---|
分子量 |
333.33 g/mol |
IUPAC名 |
(2R)-4-methoxy-2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H23NO8/c1-14(2,3)23-13(20)15(7-6-10(16)21-4)9(12(18)19)8-11(17)22-5/h9H,6-8H2,1-5H3,(H,18,19)/t9-/m1/s1 |
InChIキー |
XZOBNIRLXWJDDK-SECBINFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)[C@H](CC(=O)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)C(CC(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)




![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)



